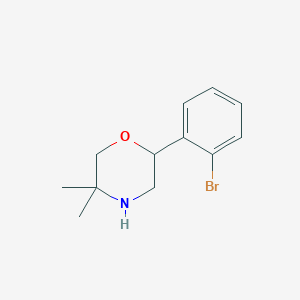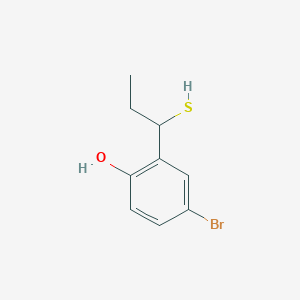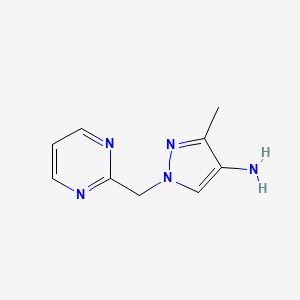
2-(2-(3-((4-Methylthiazol-2-yl)methyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl)-N-phenylhydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-((4-Methylthiazol-2-yl)methyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl)-N-phenylhydrazinecarbothioamide is a complex organic compound that features a thiazole ring, a phthalazinone moiety, and a hydrazinecarbothioamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-((4-Methylthiazol-2-yl)methyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl)-N-phenylhydrazinecarbothioamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylthiazole with appropriate aldehydes or ketones under acidic or basic conditions.
Synthesis of the Phthalazinone Moiety: The phthalazinone core is prepared by cyclization reactions involving hydrazine derivatives and phthalic anhydride or its derivatives.
Coupling Reactions: The thiazole and phthalazinone intermediates are coupled using acylation reactions to form the desired acetylated product.
Introduction of the Hydrazinecarbothioamide Group: The final step involves the reaction of the acetylated intermediate with phenylhydrazinecarbothioamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the phthalazinone moiety, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and phthalazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole and phthalazinone derivatives.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and cellular pathways.
Industrial Applications: It may be utilized in the synthesis of dyes, biocides, and other industrial chemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and phthalazinone moiety are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The hydrazinecarbothioamide group may also contribute to its biological activity by forming covalent bonds with target proteins.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Phthalazinone Derivatives: Compounds such as phthalazinone-based inhibitors are known for their anticancer properties.
Uniqueness
2-(2-(3-((4-Methylthiazol-2-yl)methyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl)-N-phenylhydrazinecarbothioamide is unique due to its combination of a thiazole ring, phthalazinone moiety, and hydrazinecarbothioamide group, which may confer a distinct set of biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C22H20N6O2S2 |
|---|---|
分子量 |
464.6 g/mol |
IUPAC名 |
1-[[2-[3-[(4-methyl-1,3-thiazol-2-yl)methyl]-4-oxophthalazin-1-yl]acetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C22H20N6O2S2/c1-14-13-32-20(23-14)12-28-21(30)17-10-6-5-9-16(17)18(27-28)11-19(29)25-26-22(31)24-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,25,29)(H2,24,26,31) |
InChIキー |
UVYRYVGWPSLMRG-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)CN2C(=O)C3=CC=CC=C3C(=N2)CC(=O)NNC(=S)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane](/img/structure/B13067741.png)

![methyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate](/img/structure/B13067752.png)



![1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13067771.png)




![N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine](/img/structure/B13067785.png)
